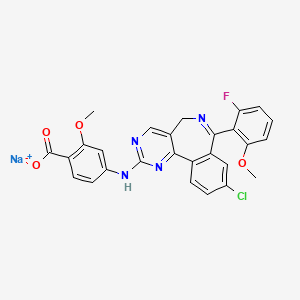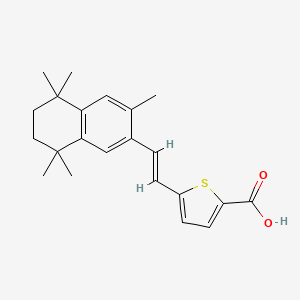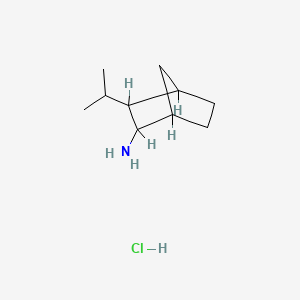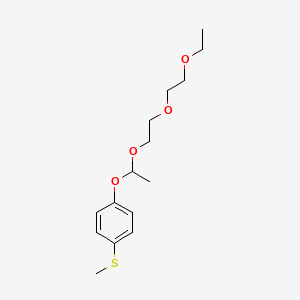
Alisertib sodium anhydrous
Vue d'ensemble
Description
Alisertib sodium anhydrous is a salt of Alisertib . Alisertib is a novel aurora A kinase inhibitor under investigation for the treatment of various forms of cancer . It is a small molecule and is classified as an investigational drug .
Molecular Structure Analysis
This compound has a chemical formula of C27H21ClFN4NaO5 . Its InChI Key is WLPXWQKMVACWII-UHFFFAOYSA-M . The structure of this compound is complex, with multiple rings and functional groups .Applications De Recherche Scientifique
Clinical Development in Cancer Treatment
Alisertib, also known as MLN8237, is primarily developed for cancer treatment. It's a selective inhibitor of Aurora A kinase, a key player in cell division. Research indicates its effectiveness against various cancers, including neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. It's being tested as both a single agent and in combination with other therapies like taxanes and EGFR inhibitors (Niu, Manfredi, & Ecsedy, 2015).
Process Development Challenges
In manufacturing, Alisertib posed challenges in developing a stable drying process. It's a monohydrate prone to dehydration and agglomeration, impacting drug product manufacture and dissolution. Studies have focused on identifying key process parameters to optimize drying conditions (Adamson et al., 2016).
Metabolic Profiling
Alisertib's metabolic profile was examined in patients with advanced malignancies. The study revealed that around 90% of the administered dose was recovered, predominantly through feces, indicating the significance of hepatic metabolism and biliary excretion. This research aids in understanding the drug's disposition and its interaction potential with other medications (Pusalkar et al., 2020).
Clinical Trials in Various Cancers
Alisertib has undergone various clinical trials for treating different cancers. A notable study demonstrated its safety and activity in patients with breast cancer, small-cell lung cancer, and other solid tumors. The drug's adverse effects were similar across different tumor types, which is crucial for its future development (Melichar et al., 2015).
Efficacy in Pediatric Cancer
A study investigated Alisertib's maximum tolerated dose in combination with chemotherapy for pediatric neuroblastoma patients. The research showed promising response and progression-free survival rates, highlighting its potential in pediatric oncology (DuBois et al., 2016).
Enhancement of Chemotherapy Efficacy
Research also shows that Alisertib can enhance the efficacy of other chemotherapy agents. For example, its combination with cytarabine in acute myeloid leukemia (AML) was found to be particularly effective, indicating a new approach to improve chemotherapy outcomes (Kelly et al., 2012).
Pharmacodynamics and Pharmacokinetics
Detailed studies on Alisertib's interactions with human serum albumin, its pharmacokinetics, and pharmacodynamics are crucial for optimizing its clinical use. Understanding these interactions helps in predicting its behavior in the human body and optimizing dosage and delivery methods (Yang et al., 2017).
Efficacy in Peripheral T-Cell Lymphoma
Alisertib has shown activity in patients with peripheral T-cell lymphoma, a rare and aggressive type of cancer. This research is crucial for developing new treatment options for such hard-to-treat cancers (Barr et al., 2015).
Mécanisme D'action
Propriétés
| 1028486-06-7 | |
Formule moléculaire |
C27H20ClFN4NaO4 |
Poids moléculaire |
541.9 g/mol |
Nom IUPAC |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33); |
Clé InChI |
UDTGEKCUEBGDEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
SMILES canonique |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alisertib sodium anhydrous |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)




